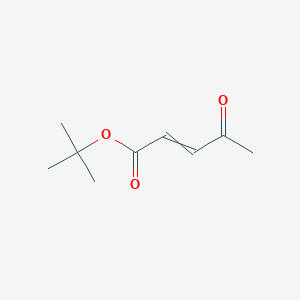

tert-Butyl 4-oxopent-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53143-26-3 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

tert-butyl 4-oxopent-2-enoate |

InChI |

InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H,1-4H3 |

InChI Key |

PUGRNTMZHJTSIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Significance As a Versatile Synthetic Intermediate

The utility of tert-butyl 4-oxopent-2-enoate as a synthetic intermediate is demonstrated by its application in the synthesis of various heterocyclic compounds and its role in significant organic reactions. It serves as a building block for creating more complex molecular structures, which are often explored for their potential in material science and pharmaceutical development. smolecule.com

For instance, it is a key starting material in the synthesis of polysubstituted pyrroles. semanticscholar.org The reaction of this compound with primary or secondary amines can lead to the formation of enaminones, which are themselves versatile intermediates. semanticscholar.orgijcce.ac.ir These enaminones can undergo further reactions, such as cyclization, to yield highly functionalized pyrrole (B145914) skeletons. semanticscholar.org This is particularly relevant as the pyrrole motif is a common feature in many natural products and pharmaceutical agents. semanticscholar.org

Furthermore, this compound and its derivatives are employed in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net In these reactions, it functions as a dienophile, reacting with dienes to form cyclohexene (B86901) derivatives. smolecule.com The ability to participate in such a powerful carbon-carbon bond-forming reaction underscores its importance in constructing cyclic systems, which are prevalent in many biologically active molecules. The development of catalytic and enantioselective versions of these reactions further expands the utility of this compound in asymmetric synthesis. researchgate.netscispace.com

The compound has also been utilized in the synthesis of indole (B1671886) derivatives, which are significant in medicinal chemistry. rsc.org For example, derivatives of this compound have been used as starting materials in the multi-step synthesis of complex alkaloids. rsc.org

Structural Features and Reactive Sites Relevant to Research Applications

Established Chemical Methodologies for Analogous Systems (e.g., Wittig-type Reactions for Enone Formation)

The formation of the α,β-unsaturated system in compounds like this compound is often achieved through olefination reactions. The Wittig reaction and its variants are powerful tools for creating carbon-carbon double bonds from carbonyl compounds. thieme-connect.dewikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgstackexchange.com

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.org A key advantage of the HWE reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgthieme-connect.com This method is particularly useful for the synthesis of complex (E)-enones from base-sensitive aldehydes and β-ketophosphonates. thieme-connect.com The HWE reaction has been widely applied in the synthesis of natural products. conicet.gov.ar For instance, it can be used for the olefination of enones with reagents like diethyl cyanomethylphosphonate. researchgate.net

The choice between the Wittig and HWE reaction often depends on the desired stereochemistry and the nature of the reactants. For the synthesis of (E)-enones, the HWE reaction is often the preferred method due to its high stereoselectivity and the easier removal of the phosphate (B84403) byproduct compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. stackexchange.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Enone Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Stereoselectivity | Dependent on ylide stability (Stabilized -> E-alkene; Unstabilized -> Z-alkene) organic-chemistry.orgstackexchange.com | Generally high selectivity for (E)-alkene wikipedia.orgthieme-connect.com |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) stackexchange.com | Dialkyl phosphate (water-soluble and easier to remove) wikipedia.org |

| Reactivity of Reagent | Less nucleophilic | More nucleophilic and less basic wikipedia.org |

Chemoenzymatic Strategies in Related Ester Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical transformations, has emerged as a powerful approach for the synthesis of complex molecules. nih.govacs.org In the context of α,β-unsaturated γ-ketoesters and their derivatives, enzymes can be employed for highly stereoselective reductions.

Ene-reductases, particularly from the Old Yellow Enzyme family, have been successfully used for the asymmetric bioreduction of α,β-unsaturated γ-keto esters. rsc.org These enzymes can achieve excellent stereoselectivity and high conversion levels for a broad range of substrates, providing access to both enantiomers of the corresponding saturated γ-oxo esters. rsc.org Isotopic labeling experiments have shown that the keto moiety acts as the primary activating and binding group for the enzyme. rsc.org

Furthermore, ketoreductases (KREDs) are valuable for the stereoselective reduction of ketone functionalities. semanticscholar.org For example, the asymmetric reduction of a keto ester using an NADPH-dependent ketoreductase can be a key step in introducing chirality into a molecule. semanticscholar.org This approach has been utilized in the chemoenzymatic synthesis of natural products like rugulactone. semanticscholar.org

The combination of enzymatic reductions with traditional chemical reactions allows for the synthesis of highly functionalized and stereochemically defined molecules. For instance, a chemoenzymatic route can involve an initial stereoselective bioreduction of a ketoester, followed by other chemical transformations like olefination or cyclization. nih.govacs.org

Advanced Organic Transformations Involving Tert Butyl 4 Oxopent 2 Enoate

Catalytic Asymmetric Cycloaddition Reactions

The electron-deficient alkene moiety of tert-butyl 4-oxopent-2-enoate makes it an excellent dienophile for [4+2] cycloaddition reactions, a powerful method for forming six-membered rings. The use of chiral catalysts enables the enantioselective construction of these cyclic systems.

As a dienophile, this compound reacts with conjugated dienes to yield cyclohexene (B86901) derivatives. smolecule.com The development of cationic chiral catalysts has been instrumental in controlling the stereochemical outcome of these reactions. nih.gov

Chiral oxazaborolidines, such as Corey's catalyst, when activated by a strong acid, form cationic species that are highly effective Lewis acids for catalyzing enantioselective Diels-Alder reactions. nih.govscispace.com Novel oxazaborolidines, when activated with triflimide or aluminum bromide (AlBr₃), create powerful and effective cationic chiral catalysts for these transformations. nih.gov This catalytic system has proven effective for reactions involving substituted (E)-4-oxopent-2-enoates, achieving high levels of regioselectivity and enantioselectivity. nih.govscispace.com The introduction of electron-withdrawing groups onto the catalyst structure can further enhance its ability to catalyze the Diels-Alder reaction of (E)-4-oxopent-2-enoates in a regioselective and enantioselective manner. scispace.com

A significant advancement in the Diels-Alder reaction of 4-oxopent-2-enoates involves a novel bispyrrolidine diboronate (BPDB) catalyst. scispace.comresearchgate.netchemrxiv.org This catalyst, which is air and moisture-stable and can be prepared on a large scale, is derived from the reaction of two molecules of an oxazaborolidine with one molecule of water. researchgate.netresearchgate.net Upon activation with a Brønsted or Lewis acid, the BPDB catalyst (at loadings of 0.4-5 mol%) effectively promotes the Diels-Alder reaction between various dienophiles, including ketoesters like this compound, and dienes. scispace.comresearchgate.netresearchgate.net

This catalytic system is distinguished by its exceptional control over three key aspects of stereoselectivity:

Regioselectivity: The reaction exhibits excellent regioselectivity, often exceeding a 20:1 ratio. researchgate.netresearchgate.net When reacting with unsymmetrical dienes, the major regioisomer typically has the acetyl group positioned para to the electron-donating group on the diene. researchgate.net

Enantioselectivity: The enantioselectivity is exceptionally high, with enantiomeric ratios (er) reaching up to >99:1. researchgate.net

Exo-selectivity: A notable feature of the BPDB catalyst is its ability to direct the reaction towards the exo product, with selectivity often better than 20:1. scispace.comresearchgate.net This is a significant achievement, as achieving general exo-selectivity in Diels-Alder reactions is typically challenging. scispace.comresearchgate.net

The reaction of methyl (E)-4-oxopent-2-enoate with 2,3-dimethylbuta-1,3-diene, catalyzed by BPDB activated with various acids, demonstrates the system's efficacy. scispace.comresearchgate.net

| Catalyst Activator | Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

| AlBr₃ | 8 | 0.5 | 97 | 96:4 |

| HNTf₂ | 8 | 1 | >95 | 96:4 |

| HOTf | 8 | 1 | >95 | 96:4 |

| HBF₄ | 8 | 1 | >95 | 96:4 |

| SnCl₄ | 8 | 1 | 90 | 96:4 |

| TiCl₄ | 8 | 1 | 85 | 96:4 |

| Table based on data for methyl (E)-4-oxopent-2-enoate with 2,3-dimethylbuta-1,3-diene in CH₂Cl₂ at -78°C. scispace.comresearchgate.net |

Beyond simple cycloadditions, α,β-unsaturated γ-ketoesters like this compound are precursors for constructing complex fused ring systems through domino reactions. nih.govacs.org One such process involves a Brønsted acid-promoted cyclodimerization. nih.govacs.org In this reaction, the substrate undergoes an initial intermolecular Michael addition, which is then followed by intramolecular ketalization and lactonization steps. nih.govacs.org This cascade reaction sequence ultimately furnishes fused tetracyclic pyrano-ketal-lactone structures. nih.gov The reaction mechanism is sensitive to the geometry of the ketoester, with the Z-isomer being crucial for the intermolecular annulation pathway that leads to the fused system. nih.govacs.org Intramolecular [4+2] cycloadditions of related α,β-alkynyl carbonyl compounds have also been shown to produce fused dihydroisobenzofuran ring systems. mit.edu

Diels-Alder Reactions as Dienophiles

Nucleophilic Addition Pathways

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enoate system allows for various nucleophilic addition reactions.

This compound and its analogs are effective Michael acceptors. The conjugate addition of nucleophiles to the β-position is a key step in several synthetic strategies. As mentioned previously, the Brønsted acid-catalyzed dimerization to form fused pyrano-ketal-lactones proceeds via an initial intermolecular Michael addition of one ketoester molecule onto another. nih.govacs.org

The compound's structure lends itself to asymmetric Michael reactions. In studies using organophosphines with multiple hydrogen-bond donors as catalysts for the addition of indanone esters to activated olefins, the ethyl ester analog, (E)-ethyl-4-oxopent-2-enoate, was shown to be a viable substrate. ccspublishing.org.cn In that specific catalytic system, it was noted that changing an ethyl ester to a more sterically hindered tert-butyl ester could improve the diastereoselectivity of the reaction. ccspublishing.org.cn However, the steric bulk of the tert-butyl group can also impede reactions; in a diphenylprolinol silyl (B83357) ether catalyzed Michael addition of nitromethane, the reaction with tert-butyl 2-methyl-4-oxobut-2-enoate was noted to be slow due to this bulkiness. sci-hub.box

Furthermore, related γ-keto-α,β-unsaturated esters can undergo photocatalytic conjugate addition (1,4-addition) with carbon dioxide, demonstrating the electrophilicity of the β-carbon in these systems. acs.org

Enolate Chemistry in Carbon-Carbon Bond Formation

The structure of this compound features two carbonyl groups and an alkene, providing multiple sites for reactivity. The protons on the carbon atom situated between the ketone and the ester functionalities (the α-carbon) are acidic due to the electron-withdrawing effects of both carbonyl groups. This allows for the formation of a stabilized enolate ion upon treatment with a suitable base. masterorganicchemistry.com

Enolates are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.comvanderbilt.edu Once formed from this compound, the enolate can react with various electrophiles. A primary application of this reactivity is in alkylation reactions, where the enolate attacks an alkyl halide in an SN2 reaction to forge a new C-C bond at the α-position. masterorganicchemistry.com This process is fundamental for elaborating the carbon skeleton and constructing more complex molecular architectures. The bulky tert-butyl group can influence the stereochemical outcome of these reactions and affects the reactivity of the ester group in subsequent transformations.

Another key reaction involving enolates is the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound, resulting in the formation of a 1,5-dicarbonyl compound. vanderbilt.edu The enolate derived from this compound can, in principle, serve as a donor in such conjugate additions, further demonstrating its utility as a synthetic building block.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a powerful approach for performing highly selective transformations under mild conditions. nih.gov Enzymes, particularly ene-reductases, have been employed to achieve stereoselective modifications of this compound and related compounds, providing access to valuable chiral molecules. rsc.orgresearchgate.net

Enzyme Cascade Reactions for Complex Chiral Scaffolds

Enzyme cascade reactions, where multiple enzymatic transformations occur in a single pot, are highly efficient for synthesizing complex molecules from simple precursors. mdpi.comnih.gov A well-documented cascade involves the sequential action of an ene-reductase and an alcohol dehydrogenase to produce chiral γ-butyrolactones from substituted 4-oxo-pent-2-enoates. researchgate.net

In this process, the ene-reductase first catalyzes the asymmetric reduction of the C=C bond to form a chiral γ-keto ester. researchgate.net Subsequently, an alcohol dehydrogenase reduces the ketone to a chiral hydroxyl group. For substrates with an ethyl ester, the resulting γ-hydroxy ester often undergoes spontaneous intramolecular cyclization to yield an enantiomerically pure γ-butyrolactone. researchgate.net

However, the choice of the ester group is critical. It has been demonstrated that while ethyl 4-oxopent-2-enoate derivatives are excellent substrates for these cascades leading to lactones, the use of this compound prevents the final cyclization step. researchgate.net The steric bulk of the tert-butyl group inhibits the intramolecular esterification, resulting in the accumulation of the reduced, non-cyclized C=C bond product. researchgate.net This highlights how a simple substrate modification can strategically divert the outcome of a biocatalytic cascade reaction.

Directed Evolution and Enzyme Engineering for Modulated Selectivity

The performance of enzymes can be enhanced and tailored for specific applications through protein engineering techniques like directed evolution. chemrxiv.org This process involves generating libraries of enzyme variants and screening them for desired properties, such as improved activity, stability, or altered stereoselectivity. chemrxiv.orgnih.gov

For ene-reductases, directed evolution has been used to broaden substrate scope and modulate stereochemical outcomes. chemrxiv.org For instance, by creating mutant libraries, researchers can identify variants that produce an opposite enantiomer compared to the wild-type enzyme or that accept bulky substrates that were previously not converted. rsc.orgacs.org While specific studies detailing the directed evolution of an ene-reductase for this compound are not prominent, the principles are broadly applicable. Engineering efforts could be directed towards enhancing the conversion rate, improving the enantioselectivity of the alkene reduction, or even evolving an enzyme to accept the bulky tert-butyl ester more efficiently in cascade reactions. rsc.orgacs.org This approach holds significant promise for optimizing biocatalytic routes that utilize this versatile chemical building block. chemrxiv.orgnih.gov

Intramolecular and Cascade Cyclization Reactions

The structural features of this compound, namely the α,β-unsaturated system, the γ-keto group, and the bulky tert-butyl ester, render it a versatile substrate for complex intramolecular and cascade cyclization reactions. These transformations are pivotal for the construction of intricate heterocyclic scaffolds, such as pyrans and lactones, which are prevalent in many biologically active natural products.

Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters

Recent studies have demonstrated that α,β-unsaturated γ-ketoesters, including ester derivatives structurally related to this compound, can undergo an unprecedented cyclodimerization cascade when promoted by a simple Brønsted acid like methanesulfonic acid (MsOH). nih.govacs.orgacs.org This reaction leads to the formation of complex fused pyrano-ketal-lactones in a single step, creating three new bonds, two rings, and three contiguous stereocenters. nih.govresearchgate.net

The proposed mechanism, supported by control experiments and Density Functional Theory (DFT) calculations, initiates with the MsOH-mediated enolization of the γ-ketoester. nih.govacs.org This is followed by an E-to-Z isomerization of the carbon-carbon double bond, which is a crucial equilibration step. acs.orgresearchgate.net The resulting Z-isomer is more reactive in the subsequent cascade. This Z-isomer then undergoes an intermolecular domino reaction with another molecule of the α,β-unsaturated γ-ketoester. nih.govacs.org This cascade involves a sequence of Michael addition, ketalization, and lactonization steps to diastereoselectively furnish the fused tetracyclic pyrano-ketal-lactone product. nih.gov

This transformation is particularly effective for substrates derived from cycloalkanones. acs.org The reaction highlights a powerful strategy for rapidly building molecular complexity from relatively simple, readily accessible starting materials. nih.govresearchgate.net

| Catalyst | Key Transformation Steps | Primary Product Type | Key Features | Source |

|---|---|---|---|---|

| Methanesulfonic Acid (MsOH) | E/Z Isomerization, Michael Addition, Ketalization, Lactonization | Fused Pyrano-ketal-lactone | Forms 3 bonds, 2 rings, 3 stereocenters in one step | nih.govacs.org |

Lactonization Pathways for γ-Butyrolactone Derivatives

In the Brønsted acid-promoted reaction of α,β-unsaturated γ-ketoesters, a competing intramolecular lactonization pathway exists alongside the cyclodimerization cascade. nih.govresearchgate.net The same Z-isomer intermediate that participates in the dimerization can undergo an alternative intramolecular transesterification. nih.gov This process leads to the formation of bicyclic γ-ylidene-butenolides, which are oxidized derivatives of γ-butyrolactones. nih.govresearchgate.net For α,β-unsaturated γ-ketoesters that contain acyclic ketone structures, this lactonization pathway to form γ-ylidene-butenolides becomes the exclusive outcome. acs.org

The synthesis of γ-butyrolactones from ketoesters is a well-established route, as the precursor γ-hydroxy esters often undergo spontaneous or acid-catalyzed intramolecular cyclization (lactonization). researchgate.netnih.gov Chemoenzymatic cascades involving enoate reductases and alcohol dehydrogenases have been developed to convert α,β-unsaturated γ-ketoesters into chiral γ-butyrolactones with high yields and enantioselectivity. researchgate.netresearchgate.net In these enzymatic systems, the α,β-double bond is first reduced, followed by the reduction of the ketone to a secondary alcohol, which then cyclizes to form the lactone ring. researchgate.netacs.org

| Reaction Pathway | Key Intermediate | Driving Process | Product Class | Substrate Preference | Source |

|---|---|---|---|---|---|

| Cyclodimerization | Z-isomer | Domino Michael addition/ketalization/lactonization | Pyrano-ketal-lactone | Cycloalkanone-derived | nih.govacs.org |

| Intramolecular Lactonization | Z-isomer | Intramolecular trans-esterification | γ-Ylidene-butenolide | Acyclic ketone-derived | nih.govacs.orgresearchgate.net |

Influence of the tert-Butyl Ester Group on Cyclization Efficiency

The tert-butyl ester is a bulky functional group that can exert significant steric influence on reaction pathways and efficiency. In the context of cyclization reactions, this bulkiness can be advantageous. For instance, in certain radical cyclopolymerizations, the cyclization efficiency was found to increase with the steric bulk of the ester group, following the order: methyl < ethyl < isobornyl < t-butyl. usm.edukpi.ua The steric hindrance of the bulky tert-butyl group inhibits competing intermolecular addition reactions, thereby favoring the desired intramolecular cyclization pathway. kpi.ua

However, this steric hindrance can also be detrimental. In a chemoenzymatic cascade designed to produce chiral γ-butyrolactones from α,β-unsaturated γ-ketoesters, a notable substrate dependence was observed. researchgate.net While the ethyl ester substrates successfully underwent the full cascade of reduction and subsequent self-cyclization to yield the desired γ-butyrolactone, the corresponding tert-butyl ester substrates failed to cyclize. researchgate.net For the tert-butyl ester, the reaction stopped after the enzymatic reduction of the carbon-carbon double bond, and no spontaneous lactonization occurred. researchgate.net This suggests that the steric bulk of the tert-butyl group, possibly in conjunction with the specific conformation enforced by the enzyme's active site, impeded the final intramolecular transesterification step required to form the five-membered lactone ring. This finding underscores that while the tert-butyl group can promote cyclization by disfavoring intermolecular side reactions, it can also inhibit the crucial cyclization step itself if the transition state is too sterically demanding.

Mechanistic Elucidation of Reactions Involving Tert Butyl 4 Oxopent 2 Enoate

Detailed Reaction Mechanism Investigations (e.g., Transition State Analysis)

The reaction mechanisms involving tert-butyl 4-oxopent-2-enoate are often elucidated through a combination of experimental observation and computational analysis, such as Density Functional Theory (DFT) calculations.

In Brønsted acid-promoted cyclodimerization reactions of α,β-unsaturated γ-ketoesters, the mechanism is initiated by the enolization and E-to-Z isomerization of the olefin double bond. nih.gov This creates a Z-isomer which is more reactive in the subsequent steps. The nucleophilic carbon of this Z-isomer then engages in a Michael addition with a second molecule of the γ-ketoester. nih.gov This key C-C bond formation proceeds through a six-membered transition state (TS1) and is an exergonic process. nih.gov Following the Michael addition, the resulting intermediate undergoes enolization, ketalization, and lactonization in a domino sequence to yield complex fused tetracyclic pyrano-ketal-lactone structures. nih.gov

For Diels-Alder reactions, specialized catalysts play a crucial role in defining the reaction pathway. A novel bispyrrolidine diboronate (BPDB) catalyst, when activated by a Brønsted or Lewis acid, has been shown to be highly effective. scispace.comresearchgate.net Activation involves the cleavage of a labile B←N bond within the catalyst structure. researchgate.net The activated catalyst then coordinates with the dienophile, this compound. A proposed transition state model suggests that the catalyst selectively activates the acetyl group of the dienophile. scispace.comresearchgate.net This coordination orients the dienophile and the incoming diene in a way that favors a specific, highly organized transition state, leading to exceptional control over the reaction's stereochemical outcome. scispace.comresearchgate.net

Origin of Stereoselectivity and Regioselectivity

The high degree of stereoselectivity and regioselectivity observed in reactions with this compound is a direct consequence of the specific catalytic systems employed and the inherent electronic properties of the substrate.

In organophosphine-catalyzed Michael additions, the structure of the ester group on the substrate influences the stereochemical outcome. It has been observed that changing the ester group from ethyl to a tert-butyl group can lead to improved diastereoselectivity in the product. ccspublishing.org.cn

The origin of selectivity is particularly well-documented in catalyzed Diels-Alder reactions. Using an activated bispyrrolidine diboronate (BPDB) catalyst, reactions achieve remarkable regio-, enantio-, and exo-selectivity (often greater than 20:1). scispace.comresearchgate.netresearchgate.net The proposed transition state model explains this by showing that the catalyst binds to the acetyl group of the γ-ketoester, not the ester functionality. scispace.comresearchgate.net This binding preference directs the approach of the diene. Regioselectivity arises because this orientation ensures the acetyl group is positioned para to the electron-donating group of the diene partner in the transition state. researchgate.net Furthermore, the specific geometry of the catalyst-substrate complex sterically disfavors the typical endo approach, leading to the formation of the exo product as the major isomer. scispace.comresearchgate.net

In enzymatic reductions using ene-reductases from the Old Yellow Enzyme family, the regioselectivity of the hydride addition was investigated using isotopic labeling. rsc.org These experiments demonstrated a strong preference for the keto moiety to act as the activating and binding group, rather than the ester group. rsc.org This preferential binding dictates which of the two carbonyl-activated positions is reduced, leading to high regioselectivity. rsc.org

Kinetic Studies and Reaction Order Analyses

Kinetic investigations provide quantitative data on reaction rates and dependencies on reactant concentrations, offering deeper mechanistic insight.

For the highly selective Diels-Alder reaction of (E)-4-oxopent-2-enoates catalyzed by the bispyrrolidine diboronate (BPDB) system, mechanistic studies have revealed distinct kinetic properties. researchgate.netresearchgate.net The reaction exhibits second-order kinetics with respect to the catalyst concentration. researchgate.netresearchgate.net This second-order dependence suggests that the active catalytic species may be a dimer or that two catalyst molecules are involved in the rate-determining step of the reaction. researchgate.netresearchgate.net Furthermore, these studies have noted a remarkable nonlinearity in the relationship between the catalyst's enantiopurity and the product's enantiomeric excess, which often points to complex catalyst aggregation or activation phenomena. researchgate.netresearchgate.net

Substrate Scope and Structure-Reactivity Relationships

The reactivity and selectivity of this compound are highly dependent on its structure and the structure of its reaction partners. Systematic studies varying these components have established clear structure-reactivity relationships.

In organophosphine-catalyzed Michael additions, the nature of the ester group (R¹) is critical. When R¹ is a benzyl (B1604629) group, the reaction proceeds with excellent yield and stereoselectivity. ccspublishing.org.cn Changing this to a tert-butyl group results in a slight decrease in yield and stereoselectivity, and the reaction time is prolonged. ccspublishing.org.cn This demonstrates that the steric and electronic properties of the ester moiety directly impact the reaction's efficiency and stereochemical control. ccspublishing.org.cn

The substrate scope of the BPDB-catalyzed Diels-Alder reaction has been extensively explored. scispace.comresearchgate.net The system is effective for a variety of mono- and di-carbonyl activated dienophiles and a range of dienes. researchgate.netresearchgate.net Excellent regioselectivity (typically >20:1) and enantioselectivity (up to >99:1) are maintained across different substrates. researchgate.netresearchgate.net For example, reactions with various substituted dienes consistently yield products where the acetyl group is positioned para to the diene's electron-donating group and trans to the alkyl groups on the diene. researchgate.net Even distinguishing between methyl and ethyl substituents on the diene partner is possible, albeit with slightly reduced regioselectivity (5:1 to 10:1). scispace.com

The following table details the results of the BPDB-catalyzed Diels-Alder reaction between various dienes and an (E)-4-oxopent-2-enoate, showcasing the high selectivity achieved.

| Entry | Diene | Product | Yield (%) | Regioselectivity (rr) | Exo/Endo Ratio | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|---|

| 1 | 2,3-Dimethylbuta-1,3-diene | 18a | 97 | >20:1 | >20:1 | 96:4 |

| 2 | Isoprene | 18b | 95 | >20:1 | >20:1 | 95:5 |

| 3 | (E)-Penta-1,3-diene | 18c | 96 | >20:1 | >20:1 | 94:6 |

| 4 | 2-(Triisopropylsilyloxy)-1,3-butadiene | 18g | 99 | >20:1 | >20:1 | 97:3 |

| 5 | (E)-1-(Triisopropylsilyloxy)buta-1,3-diene | 18h | 98 | 10:1 | >20:1 | 92:8 |

Computational and Theoretical Approaches to Tert Butyl 4 Oxopent 2 Enoate Reactivity

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. By approximating the electron density of a molecule, DFT methods can accurately predict its electronic structure and energy, thereby providing a detailed picture of how chemical reactions proceed. For tert-butyl 4-oxopent-2-enoate, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions, identifying transition states, and characterizing intermediates.

Prediction of Energetic Profiles and Intermediates

A key application of DFT in studying the reactivity of this compound is the prediction of energetic profiles for its various reactions, such as Michael additions, Diels-Alder cycloadditions, and enantioselective transformations. These profiles map the energy of the system as it progresses from reactants to products, highlighting the energy barriers (activation energies) and the stability of intermediates.

For instance, in a hypothetical DFT study of a Michael addition to this compound, the calculated energetic profile would reveal the energy of the transition state for the nucleophilic attack on the β-carbon. The structure of this transition state, including bond lengths and angles, can be optimized to understand the geometric requirements for the reaction to occur. Furthermore, the calculations can predict the relative energies of possible intermediates, such as the enolate formed after the initial addition, providing insights into their transient existence and subsequent reactivity.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Michael Addition Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Enolate Intermediate | -5.8 |

| Transition State 2 | +8.5 |

| Product | -20.1 |

Conformational Analysis and Tautomerization Equilibria

The reactivity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. DFT calculations can be employed to perform a thorough conformational analysis, identifying the various low-energy conformers and their relative populations. The molecule can exist in different spatial arrangements due to rotation around its single bonds, and understanding which conformers are most stable is crucial for predicting its behavior in a reaction.

Furthermore, as a β-ketoester, this compound can exist in equilibrium with its enol tautomer. DFT methods are well-suited to investigate this keto-enol tautomerization. By calculating the relative energies of the keto and enol forms, as well as the transition state connecting them, the equilibrium constant for the tautomerization can be estimated. The solvent can have a significant impact on this equilibrium, and computational models can account for these effects through the use of implicit or explicit solvent models.

Table 2: Hypothetical DFT-Calculated Tautomerization Data for this compound

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Acetonitrile |

| Keto | 0.0 | 0.0 |

| Enol | +3.5 | +2.1 |

| Transition State | +25.7 | +22.3 |

Modeling of Non-Linear Effects in Asymmetric Catalysis

Asymmetric catalysis is a field where the interplay between experiment and theory is particularly fruitful. When this compound is used as a substrate in an enantioselective reaction, computational modeling can help to rationalize the observed stereoselectivity. A fascinating phenomenon in asymmetric catalysis is the occurrence of non-linear effects (NLEs), where the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral catalyst.

Computational models, often based on DFT calculations, can be developed to understand the origins of NLEs. These models typically involve the formation of catalyst-substrate complexes and catalyst-catalyst aggregates. For instance, a positive NLE (where the product ee is higher than the catalyst ee) might be explained by the formation of a highly reactive and highly stereoselective homochiral catalyst dimer, while a less reactive or unreactive heterochiral dimer sequesters the minor enantiomer of the catalyst.

By calculating the energies and structures of these various dimeric species and their corresponding transition states for the reaction with this compound, a kinetic model can be constructed. This model can then be used to simulate the reaction kinetics and predict the product ee as a function of the catalyst ee, allowing for a direct comparison with experimental data and providing a detailed mechanistic picture of the origin of the non-linear effect. While specific models for this compound are not prevalent, the general principles derived from studies on similar α,β-unsaturated systems are applicable.

Analytical Methodologies for Characterizing Products Derived from Tert Butyl 4 Oxopent 2 Enoate

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental in elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual atoms. In the case of derivatives of tert-butyl 4-oxopent-2-enoate, ¹H NMR is used to identify the number of different types of protons, their chemical shifts, and their coupling patterns, which reveals adjacent protons. ¹³C NMR provides information on the number and types of carbon atoms, such as those in carbonyl groups (ketones and esters) and C=C double bonds.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, helping to piece together the carbon skeleton of the molecule.

For determining the stereochemistry of reaction products, such as those from Diels-Alder reactions involving this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. sapub.orgnih.gov NOESY is a 2D NMR technique that detects the spatial proximity of protons through the Nuclear Overhauser Effect (NOE). youtube.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å), even if they are not directly connected through chemical bonds. youtube.com This is instrumental in distinguishing between stereoisomers, for example, the endo and exo products of a Diels-Alder reaction. sapub.org The presence or absence of specific NOE correlations allows for the unambiguous assignment of the relative configuration of the cycloadduct. nih.govresearchgate.net For instance, in a Diels-Alder adduct, an NOE between a bridgehead proton and a proton on the newly formed ring can confirm an exo configuration, while its absence might suggest an endo configuration. sapub.org

| Technique | Information Obtained | Application to this compound Derivatives |

|---|---|---|

| ¹H NMR | Chemical shift (δ), integration, multiplicity (splitting patterns) | Identifies distinct proton environments, such as those of the tert-butyl group, vinyl protons, and protons adjacent to carbonyl groups. |

| ¹³C NMR | Chemical shift (δ) of carbon atoms | Confirms the presence of key functional groups like ester and ketone carbonyls (~170-210 ppm), C=C double bonds (~120-150 ppm), and the quaternary and methyl carbons of the tert-butyl group. |

| NOESY | Through-space correlations between protons | Determines the relative stereochemistry of products, such as distinguishing between endo and exo isomers in Diels-Alder adducts by observing key spatial proximities. researchgate.net |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. masterorganicchemistry.com The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to these vibrations, providing a "fingerprint" of the functional groups. libretexts.org

For products derived from this compound, IR spectroscopy can readily confirm the presence of key structural features. The carbonyl (C=O) stretching vibration is particularly informative. pressbooks.pub A strong absorption in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group, while the ketone carbonyl typically appears around 1715 cm⁻¹. masterorganicchemistry.comlibretexts.org The presence of a C=C double bond from the enoate moiety or within a newly formed ring system would be indicated by a stretching absorption around 1640-1680 cm⁻¹. libretexts.org The C-O stretching of the ester group usually results in a strong band in the 1210-1320 cm⁻¹ region. libretexts.org By comparing the IR spectrum of the product to that of the starting material, chemists can confirm that a reaction has occurred and that the desired functional groups are present in the final structure.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1750 - 1735 |

| Ketone (C=O) | Stretch | ~1715 |

| Alkene (C=C) | Stretch | 1680 - 1640 |

| Ester (C-O) | Stretch | 1320 - 1210 |

| Alkane (C-H) | Stretch | 2960 - 2850 |

Stereochemical Analysis and Enantiomeric Excess Determination

When reactions involving this compound produce chiral molecules, it is essential to determine the stereochemistry of the products, including their relative and absolute configurations, and to quantify the distribution of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral product. mdpi.comcsfarmacie.cz This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. eijppr.comnih.gov When a racemic or enantioenriched mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are commonly employed for the separation of a wide range of chiral compounds, including the products of Diels-Alder reactions. nih.govnih.gov The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. nih.gov By integrating the areas of the two separated enantiomer peaks in the chromatogram, the ratio of the enantiomers can be accurately calculated to determine the enantiomeric excess.

| Parameter | Typical Conditions/Value | Purpose |

|---|---|---|

| Column | Chiralcel OD-H, Chiralpak IA, etc. | Stationary phase that enables the separation of enantiomers. nih.gov |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Eluent that carries the sample through the column. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV (e.g., at 254 nm) | Detects the eluting enantiomers. |

| Output | Retention times (t_R) for each enantiomer | Used to calculate the enantiomeric excess (e.e.). |

While NMR can determine the relative configuration of stereocenters in a molecule, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral compound. thieme-connect.deed.ac.uk This technique requires a single, high-quality crystal of the product. thieme-connect.de The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to create a three-dimensional electron density map of the molecule. ed.ac.uk

This map reveals the precise spatial arrangement of every atom in the molecule, providing unambiguous proof of its absolute stereochemistry. nih.govresearchgate.net The determination of the absolute configuration is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.netmit.edu In cases where a derivative of this compound can be crystallized, X-ray crystallography offers irrefutable evidence of its three-dimensional structure. mdpi.com

| Parameter | Description |

|---|---|

| Crystal System | Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the symmetry elements within the crystal (e.g., P2₁). nih.gov |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Flack Parameter | A value used to confirm the absolute structure of a chiral crystal; a value near 0 indicates the correct assignment. mit.edu |

| Final Output | A 3D model of the molecule showing the absolute configuration of all stereocenters. |

Applications of Tert Butyl 4 Oxopent 2 Enoate As a Building Block in Advanced Organic Synthesis

Synthesis of Chiral Heterocyclic Compounds (e.g., γ-Butyrolactones, Pyrano-ketal-lactones, γ-Ylidene-butenolides)

The electron-deficient alkene of tert-butyl 4-oxopent-2-enoate readily participates in conjugate addition reactions, which is a cornerstone of its application in forming heterocyclic compounds. chemistrysteps.comlibretexts.org The use of organocatalysis and chiral auxiliaries enables these additions to proceed with high stereocontrol, leading to the synthesis of valuable chiral molecules. beilstein-journals.orgnih.gov

γ-Butyrolactones: The synthesis of substituted γ-butyrolactones is a prominent application of this compound. This transformation is typically achieved through a domino Michael addition-cyclization sequence. A nucleophile adds to the β-position of the enoate, generating an enolate intermediate. libretexts.orgyoutube.com This intermediate can then be trapped intramolecularly by the ketone carbonyl, followed by subsequent chemical modifications, to yield the γ-butyrolactone ring. Recent advancements have focused on asymmetric methods to control the stereochemistry of the newly formed chiral centers. nih.gov Organocatalytic approaches, for instance, have been instrumental in producing polysubstituted butyrolactones with high enantioselectivity. nih.govorganic-chemistry.org

The general scheme involves the reaction of this compound with various nucleophiles, such as stabilized carbanions derived from malonates or β-ketoesters, under basic or catalytic conditions. researchgate.net The choice of catalyst, whether a chiral amine, N-heterocyclic carbene, or metal complex, is crucial for inducing asymmetry. organic-chemistry.orgucsb.edu

Pyrano-ketal-lactones and γ-Ylidene-butenolides: The rich functionality of this compound also allows for its elaboration into more complex heterocyclic systems. While direct syntheses of pyrano-ketal-lactones are specific, the underlying principle involves reacting the keto-ester with a bifunctional reagent. For example, an asymmetric Michael addition followed by reaction with a chiral diol could potentially lead to the formation of such bicyclic structures after subsequent cyclization.

Furthermore, the synthesis of γ-ylidene-butenolides, a structural motif present in many natural products, can be envisioned from this precursor. google.comgoogle.com After the initial formation of a γ-butyrolactone ring, subsequent functional group manipulations, such as olefination or elimination reactions at the α- or β-position, can introduce the exocyclic double bond characteristic of γ-ylidene-butenolides.

| Target Heterocycle | Key Reaction Type | Typical Reagents/Catalysts | Significance |

|---|---|---|---|

| Chiral γ-Butyrolactones | Asymmetric Michael Addition-Lactonization | Chiral organocatalysts (e.g., prolinol derivatives), soft nucleophiles (e.g., dialkyl malonates) | Core structure of many lignans (B1203133) and bioactive molecules. nih.govorganic-chemistry.org |

| Pyrano-ketal-lactones | Domino Michael Addition-Ketalization-Lactonization | Bifunctional nucleophiles (e.g., hydroxy-β-ketoesters), Lewis acids | Complex scaffolds for advanced synthetic targets. |

| γ-Ylidene-butenolides | Multi-step sequence involving lactonization and elimination/olefination | Wittig or Horner-Wadsworth-Emmons reagents | Important structural feature in numerous sesquiterpenes. google.com |

Strategic Intermediate for Natural Product Synthesis

The ability to generate stereochemically rich heterocyclic cores makes this compound a valuable intermediate in the total synthesis of natural products. mdpi.comnih.gov Many biologically active compounds contain the γ-butyrolactone motif as a central structural feature.

For instance, the lignan (B3055560) family of natural products, which includes compounds like (−)-hinokinin and (−)-isodeoxypodophyllotoxin, is characterized by a polysubstituted γ-butyrolactone core. nih.gov Synthetic strategies toward these molecules can employ an asymmetric Michael addition to a precursor like this compound to establish the crucial stereocenters of the lactone ring early in the synthesis. Similarly, vicinal ketoesters, which share functionality with this compound, are key intermediates in the synthesis of natural products such as euphorikanin A and preussochromone A. nih.gov The keto-ester moiety allows for intramolecular aldol (B89426) or Friedel-Crafts-type reactions to construct complex polycyclic systems. nih.gov

The use of this compound allows chemists to disconnect complex natural products at the γ-butyrolactone ring, simplifying the synthetic challenge into the formation of this key intermediate.

| Natural Product Class | Example Compound | Key Structural Motif |

|---|---|---|

| Lignans | (−)-Hinokinin | α,β-disubstituted γ-butyrolactone. nih.gov |

| Sesquiterpene Lactones | (Generic) | α-Methylene-γ-butyrolactone. google.comgoogle.com |

| Fungal Metabolites | (−)-Preussochromone A | Highly substituted core derived from a keto-ester precursor. nih.gov |

| Bisindole Alkaloids | (rac)-Cladoniamide G | Complex heterocycle formed using a keto-ester equivalent. nih.gov |

Precursors for Pharmaceutically Relevant Scaffolds

Beyond natural product synthesis, the heterocyclic structures derived from this compound are themselves valuable scaffolds in medicinal chemistry. The γ-butyrolactone ring, in particular, is considered a "privileged scaffold" as it is found in a wide array of compounds with diverse biological activities. organic-chemistry.org

The parent acid family, 4-oxo-2-butenoic acids, has been investigated for various therapeutic applications, including roles as anticancer and antimicrobial agents. rsc.org By using this compound as a starting material, medicinal chemists can access libraries of substituted γ-butyrolactones and related heterocycles. These libraries can then be screened for biological activity against various disease targets. The substituents introduced during the Michael addition and subsequent reactions can be systematically varied to explore structure-activity relationships (SAR) and optimize lead compounds.

The versatility of this building block allows for the creation of diverse molecular shapes and the introduction of various functional groups, which is essential for designing molecules that can effectively interact with biological targets.

| Scaffold | Potential Biological Activity | Therapeutic Area |

|---|---|---|

| Substituted γ-Butyrolactones | Antitumor, Anti-inflammatory, Antiviral | Oncology, Immunology. nih.govmdpi.com |

| Fused Bicyclic Lactones | Enzyme Inhibition | Metabolic Disorders, Infectious Diseases. |

| Functionalized Tetrahydrofurans | CNS Activity, Ion Channel Modulation | Neurology. google.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-oxopent-2-enoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with esterification of 4-oxopent-2-enoic acid using tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or GC-MS. Optimize temperature (typically 60-80°C) and solvent polarity (e.g., dichloromethane or toluene) to minimize side reactions like β-keto ester decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key considerations : Ensure anhydrous conditions to prevent tert-butyl group hydrolysis. Characterize purity using -NMR (e.g., δ 1.4 ppm for tert-butyl protons) and FT-IR (C=O stretch ~1730 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound in solution, given its potential for keto-enol tautomerism?

- Methodology : Use dynamic NMR at low temperatures (−40°C to 0°C) to slow tautomeric interconversion. Compare chemical shifts of α,β-unsaturated ketone protons in CDCl₃ vs. DMSO-d₆ to assess solvent effects. Confirm equilibrium ratios via integration of enol vs. keto proton signals .

- Advanced tip : Supplement with DFT calculations (e.g., Gaussian 16) to model tautomeric stability, incorporating explicit solvent molecules for accuracy .

Q. What are the best practices for handling and storing this compound to prevent degradation or hazards?

- Protocols : Store in airtight containers under inert gas (N₂/Ar) at −20°C to minimize oxidation. Avoid contact with metals, strong acids/bases, and ignition sources. Use explosion-proof equipment in synthesis labs .

- Safety : Conduct a risk assessment for peroxide formation if stored long-term. Monitor via peroxide test strips and dispose of aged samples per institutional guidelines .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the reactivity of the α,β-unsaturated ketone in Diels-Alder or Michael addition reactions?

- Experimental design : Compare reaction rates of this compound with less hindered analogs (e.g., methyl or ethyl esters) in cycloadditions. Use kinetic studies (UV-Vis or -NMR monitoring) to quantify steric hindrance impacts.

- Data interpretation : Correlate steric bulk with dienophile reactivity—bulky tert-butyl groups may reduce reaction rates but improve regioselectivity in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.